molecular formula C13H18O2 B3338356 2-(4-Methoxyphenyl)cyclohexan-1-ol CAS No. 89008-80-0

2-(4-Methoxyphenyl)cyclohexan-1-ol

Cat. No. B3338356
CAS RN: 89008-80-0
M. Wt: 206.28 g/mol
InChI Key: FHVVYVTWZBXZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methoxyphenyl)cyclohexan-1-ol” is a chemical compound . It is also known as the N,N-didesmethyl derivative of venlafaxine . It is a tertiary alcohol that is cyclohexanol substituted at positions 1 and 2 by 3-methoxyphenyl and dimethylaminomethyl groups respectively .


Synthesis Analysis

The synthesis of “2-(4-Methoxyphenyl)cyclohexan-1-ol” can be achieved through various methods. One such method involves the use of a proton-coupled electron transfer (PCET) approach for alkoxy radical generation from alcohols . Another method involves the interaction of (2RS)-2-[dimethylamino)-methyl]cyclohexanone with m-anisyl magnesium bromide .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)cyclohexan-1-ol” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenyl)cyclohexan-1-ol” are diverse. For instance, it can undergo an electrochemical deconstructive functionalization via alkoxy radicals enabled by proton-coupled electron transfer .

properties

IUPAC Name

2-(4-methoxyphenyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVVYVTWZBXZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001008601
Record name 2-(4-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)cyclohexan-1-ol

CAS RN

89008-80-0
Record name NSC78471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Methoxyphenyl)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001008601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methoxyphenyl)cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-Methoxyphenyl)cyclohexan-1-ol
Reactant of Route 3
2-(4-Methoxyphenyl)cyclohexan-1-ol
Reactant of Route 4
2-(4-Methoxyphenyl)cyclohexan-1-ol
Reactant of Route 5
2-(4-Methoxyphenyl)cyclohexan-1-ol
Reactant of Route 6
2-(4-Methoxyphenyl)cyclohexan-1-ol

Citations

For This Compound
3
Citations
W Vaccaro, C Amore, J Berger, R Burrier… - Journal of medicinal …, 1996 - ACS Publications
Conformational restriction of previously disclosed acyclic diphenylethyl)diphenylacetamides led to the discovery of several potent inhibitors of acyl CoA:cholesterol acyltransferase (…
Number of citations: 57 pubs.acs.org
C Gheewala - 2017 - search.proquest.com
This thesis details the design and development of pentacarboxycyclopentadienes (PCCPs) as a new platform for enantioselective Brønsted acid catalysis. Prior to this research, …
Number of citations: 1 search.proquest.com
L Wang - 2017 - search.proquest.com
This work described herein focuses on the silylation-based kinetic resolution methodology developed by the Wiskur group in 2011. It is a powerful method for the separation of a single …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.